13-cis-Retinonitrile-13C2
Description
Properties
Molecular Formula |
C₁₈¹³C₂H₂₇N |
|---|---|
Molecular Weight |
283.42 |
Synonyms |
(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile-13C2; |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 13 Cis Retinonitrile 13c2
Chemical Synthesis Pathways for the Retinonitrile Backbone
The construction of the retinonitrile backbone, a conjugated polyene system, is a significant challenge in organic synthesis. The sensitivity of the conjugated double bonds to oxidation, acids, heat, and light necessitates careful planning and execution of the synthetic route. Various strategies have been developed to assemble this complex structure, often involving the coupling of smaller, more readily available building blocks.
One common approach involves a C₁₅ + C₅ strategy, where a C₁₅ phosphonium (B103445) salt is coupled with a C₅ building block. For instance, (3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienyl)triphenylphosphonium chloride can be reacted with 5-hydroxy-4-methyl-2(5H)-furanone in the presence of a base to form a mixture of retinoic acid isomers. This mixture can then be isomerized to yield the desired 13-cis isomer.
Another strategy employs a C₁₄ + C₆ route. This can involve the use of β-ionone as a starting material, which undergoes a series of reactions including Knoevenagel condensation, reduction, and hydrolysis to form retinoic acid. The resulting acid can then be converted to the nitrile.
A generalized synthetic scheme for the retinonitrile backbone might involve the following key transformations:
Wittig or Horner-Wadsworth-Emmons (HWE) olefination: These reactions are crucial for the formation of the carbon-carbon double bonds in the polyene chain with high stereoselectivity. The HWE reaction, in particular, is often favored for its ability to produce the E-isomer with high selectivity.
Aldol condensation: This reaction can be used to build the carbon framework by forming new carbon-carbon bonds.
Oxidation/Reduction: These reactions are used to manipulate the oxidation state of various functional groups throughout the synthesis. For example, an alcohol may be oxidized to an aldehyde to prepare it for a subsequent olefination reaction.
Nitrile formation: The final step in the synthesis of the backbone often involves the conversion of a carboxylic acid or an aldehyde to the nitrile functional group. This can be achieved through various methods, such as dehydration of an amide or reaction with hydroxylamine (B1172632) followed by dehydration.
The inherent instability of the retinoid structure requires that all synthetic steps be carried out under controlled conditions, often in the absence of light and oxygen, to prevent degradation and isomerization of the final product.
Strategies for Site-Specific Carbon-13 Isotopic Enrichment
The introduction of carbon-13 isotopes at specific positions within the 13-cis-retinonitrile (B583475) molecule is the defining feature of this isotopically labeled compound. This site-specific enrichment is critical for its application as a tracer in metabolic studies, allowing researchers to follow the fate of the molecule in biological systems.
A primary strategy for introducing carbon-13 into the retinonitrile backbone is through the use of ¹³C-labeled precursors. cdnsciencepub.com ¹³C-Acetonitrile is a versatile and commonly used building block for this purpose. The two carbon atoms in acetonitrile (B52724) can be incorporated into the final molecule at specific positions depending on the synthetic route.
For the synthesis of 13-cis-retinonitrile-¹³C₂, a synthetic pathway would be designed to utilize ¹³C-acetonitrile in a reaction that forms the C13 and C14 positions of the retinoid chain. This could involve, for example, a reaction where the nitrile group of ¹³C-acetonitrile is incorporated to form the nitrile functional group of the final product, and the adjacent carbon atom becomes C13. The specific reactions employed would be chosen to ensure high incorporation efficiency of the ¹³C label.
The use of stable isotope-labeled compounds like ¹³C-acetonitrile is advantageous as they are non-radioactive and can be safely used in a variety of experimental settings. The chemical properties of the ¹³C-labeled compound are nearly identical to its unlabeled counterpart, ensuring that it behaves similarly in biological systems.
Table 1: Examples of ¹³C-Labeled Precursors and Their Potential Incorporation Sites
| ¹³C-Labeled Precursor | Potential Incorporation Site(s) in Retinoid Backbone |
| [¹³C₂]-Acetonitrile | C13 and the nitrile carbon |
| [1-¹³C]-Acetic acid | Can be used to build various parts of the carbon chain |
| [¹³C]-Methyl iodide | For introducing a labeled methyl group |
| [U-¹³C]-Glucose | Can be used in biosynthetic approaches with microorganisms |
This table is for illustrative purposes and the actual incorporation would depend on the specific synthetic pathway.
Achieving the correct stereochemistry at the C13 double bond is crucial for the synthesis of 13-cis-retinonitrile. The biological activity of retinoids is highly dependent on the geometry of their double bonds. nih.gov Therefore, synthetic methods that provide high stereochemical control are essential.
Several strategies can be employed to control the formation of the 13-cis double bond. One approach is to utilize stereoselective olefination reactions, such as a modified Wittig or Horner-Wadsworth-Emmons reaction, that favor the formation of the Z-isomer. researchgate.net The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the stereochemical outcome of these reactions.
Another strategy involves the isomerization of a more readily available isomer, such as the all-trans isomer, to the 13-cis isomer. This can be achieved through photochemical or thermal isomerization. However, these methods can often lead to a mixture of isomers, requiring careful purification to isolate the desired 13-cis product.
A patent describes a process for preparing 13-cis-retinoic acid where a mixture of retinoic acids is isomerized to the 13-cis form by treatment with a palladium complex. google.com Such catalytic methods can offer a high degree of control over the isomerization process.
The synthesis of 13-cis-retinamides has been reported starting from 13-cis-retinoic acid, which can be prepared through various established methods. nih.govresearchgate.net This highlights the importance of having reliable methods for the synthesis of the 13-cis-retinoic acid precursor.
Purity Assessment and Isotopic Enrichment Verification in Synthetic Products
After the synthesis of 13-cis-retinonitrile-¹³C₂, it is imperative to thoroughly assess its chemical purity and verify the extent and position of the isotopic enrichment. This ensures the reliability of the compound for its intended applications.
Chemical Purity Assessment:
The chemical purity of the synthesized compound is typically determined using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired 13-cis isomer from other isomers (e.g., all-trans, 9-cis) and any unreacted starting materials or byproducts. nih.govnih.govnih.gov By comparing the retention time of the synthesized product with that of a known standard, its identity and purity can be confirmed. A high purity of >98% is often desired. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated polyene system of retinoids gives rise to a characteristic UV-Vis absorption spectrum. This can be used to confirm the presence of the retinoid structure and to quantify the concentration of the compound. nih.gov
Isotopic Enrichment Verification:
Verifying the isotopic enrichment involves determining the percentage of ¹³C incorporation at the desired positions.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the molecule, allowing for the differentiation between the ¹³C-labeled and unlabeled compounds. fao.orgresearchgate.net The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of ¹³C enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can also be used to confirm the position and extent of isotopic labeling. acs.orgnih.gov The signals corresponding to the ¹³C-enriched carbons will be significantly enhanced in the ¹³C NMR spectrum.
Table 2: Analytical Techniques for Purity and Isotopic Enrichment Verification
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity, separation of isomers |
| UV-Vis Spectroscopy | Confirmation of conjugated system, quantification |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation, stereochemistry, position of isotopic label |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation, determination of isotopic enrichment percentage |
The combination of these analytical techniques provides a comprehensive characterization of the synthesized 13-cis-retinonitrile-¹³C₂, ensuring its high chemical purity and accurate isotopic labeling for use in scientific research.
Advanced Analytical Characterization and Quantitative Methodologies for 13 Cis Retinonitrile 13c2
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the isolation and purification of 13-cis-Retinonitrile-13C2 from other isomers and endogenous retinoids. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids due to its high resolution and versatility. nih.gov The ability to separate geometric isomers of retinoids, which often co-exist in biological samples, is crucial for accurate quantification and characterization. nih.gov Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are employed for retinoid separation, each offering distinct advantages. sav.sk
NP-HPLC, often utilizing a silica (B1680970) gel column, is particularly effective for separating nonpolar and isomeric retinoids. sav.sk Isocratic NP-HPLC systems, using a mobile phase with a constant composition, have been successfully developed for the simultaneous analysis of various retinoid isomers. sav.sk For instance, a mobile phase consisting of n-hexane, 2-propanol, and glacial acetic acid can effectively resolve all-trans-retinal, 13-cis-retinoic acid, and all-trans-retinoic acid within a short analysis time. sav.sk The separation is typically monitored by UV detection at a wavelength around 350 nm. sav.sk
RP-HPLC is also widely used, particularly for the analysis of a broader range of retinoid polarities. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can enhance the separation of complex mixtures of retinoids and their metabolites. umich.edu However, for routine quantification of specific retinoids like retinol (B82714) and retinyl palmitate, isocratic RP-HPLC methods have been developed that offer high reproducibility, with coefficients of variation for intra-assays being less than 5%. nih.gov
The selection of the HPLC method is critical, as the diverse chemical properties of retinoid metabolites often prevent the accurate quantification of all forms in a single chromatographic run. nih.gov To ensure the integrity of the sample, all handling of retinoids should be performed under yellow light to prevent photoisomerization. sav.sk
Table 1: Example HPLC Parameters for Retinoid Isomer Separation
| Parameter | Normal-Phase HPLC Example sav.sk | Reversed-Phase HPLC Example umich.edu |
|---|---|---|
| Column | Silica Gel (e.g., Inertsil SILICA 100-5, 250 x 4.6 mm) | ODS-2 (e.g., Whatman Partisil PXS 10/25) |
| Mobile Phase | Hexane:2-propanol:glacial acetic acid (1000:4.3:0.675) | Gradient of Acetonitrile (B52724) with 0.5% acetic acid and Water with 0.5% acetic acid |
| Flow Rate | 1.0 mL/min | Variable (gradient) |
| Detection | UV at 350 nm | UV (wavelength not specified) |
| Mode | Isocratic | Gradient |
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Its application in the pharmaceutical industry is extensive, covering areas such as residual solvent analysis, stability testing, and pharmacokinetic studies. For a compound like this compound, GC would be most applicable for analyzing its volatile derivatives or degradation products.
In pharmacokinetic studies, GC can be used to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs by quantifying the drug and its metabolites in biological matrices like blood, plasma, or urine. GC is also instrumental in forensic toxicology for the detection of various substances in biological samples. Given the thermal sensitivity of many retinoids, derivatization to more volatile and stable forms may be necessary prior to GC analysis. The high sensitivity of GC, especially when coupled with a mass spectrometer (GC-MS), allows for the detection of low levels of analytes. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass Spectrometry (MS) is an indispensable tool for the analysis of isotopically labeled compounds. It provides detailed information on the molecular weight, elemental composition, and structure of molecules. When coupled with chromatographic techniques, it offers unparalleled sensitivity and specificity for the analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the isotopic purity of this compound. researchgate.net HRMS instruments, such as Fourier transform-ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, have high resolving power, enabling them to distinguish between ions with very small mass differences. nih.gov This capability is essential for separating the 13C-labeled isotopologues from their unlabeled counterparts and other naturally occurring isotopes. escholarship.org
The high mass accuracy of HRMS allows for the precise determination of the mass of a molecule, which in turn can be used to confirm its elemental composition. researchgate.net For this compound, HRMS can verify the incorporation of the two 13C atoms and quantify the percentage of the labeled compound relative to any unlabeled or partially labeled species. researchgate.net This is crucial for ensuring the accuracy of quantitative studies where this compound is used as an internal standard.
Table 2: Mass Differences Resolved by High-Resolution Mass Spectrometry
| Comparison | Mass Difference (amu) | Significance for 13C-Labeling Analysis |
|---|---|---|
| 13C vs 12C | ~1.00335 | Fundamental mass difference used to identify labeled compounds. nih.gov |
| 2[13C] vs 2[12C] | ~2.0067 | Mass shift for a doubly labeled compound like this compound. nih.gov |
| 2[13C]-unsaturated vs saturated lipid | ~0.0089 | Example of the fine mass differences that HRMS can resolve. nih.gov |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and the identification of metabolites. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides a unique fragmentation pattern that can be used as a structural fingerprint for the molecule. biorxiv.org
For this compound, MS/MS can be used to track the fate of the 13C label as the compound is metabolized. By observing the mass shift in the fragment ions, researchers can determine which parts of the molecule have been modified. This is invaluable for identifying and structurally characterizing novel metabolites. nih.gov Machine learning approaches are also being developed to predict fragmentation patterns and aid in the identification of unknown metabolites from their MS/MS spectra. nih.govbiorxiv.org
Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for accurate and precise absolute quantification of molecules in complex mixtures. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. researchgate.net this compound is ideally suited to be used as an internal standard for the quantification of endogenous 13-cis-retinonitrile (B583475).
In a typical SIDMS workflow, a known amount of the isotopically labeled internal standard (e.g., this compound) is added to the sample at the earliest stage of sample preparation. exlibrisgroup.com The labeled standard and the endogenous analyte behave nearly identically during extraction, chromatography, and ionization, thus correcting for any sample loss or matrix effects. researchgate.net The concentration of the endogenous analyte is then determined by measuring the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard. uni-mainz.de This method provides high accuracy and precision, making it suitable for clinical research and other applications requiring reliable quantitative data. nih.govthermofisher.comthermofisher.com
The use of 13C-labeled standards is often preferred over deuterium-labeled standards as the 13C-12C mass difference is a smaller percentage of the total mass, leading to fewer isotopic effects in vivo. nih.gov SIDMS has been successfully applied to the quantification of various retinoids in biological fluids. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isotopic Labeling Position
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. It provides detailed information about the molecular framework, stereochemistry, and the precise location of isotopic labels by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR spectroscopy offer a comprehensive view of the molecule's structure. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR provides direct information about the carbon skeleton. uobasrah.edu.iqresearchgate.net For this compound, the presence of two ¹³C isotopes significantly enhances the signal intensity for the labeled carbon atoms, facilitating their definitive assignment. frontiersin.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of a 13-cis-retinoid structure is characterized by distinct signals for the vinyl protons along the polyene chain and the methyl group protons. The cis configuration at the C13=C14 bond influences the chemical shifts of nearby protons, particularly H12 and H14, compared to the all-trans isomer. Spin-spin coupling between adjacent protons provides critical data for confirming the connectivity of the chain.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom, offering a direct map of the carbon framework. bhu.ac.in The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. For this compound, the nitrile carbon (C15) would appear in the characteristic region for nitriles (approx. 110-125 ppm), while the sp² carbons of the polyene chain resonate between 100-150 ppm. The specific ¹³C₂ labeling results in two exceptionally intense signals corresponding to the labeled positions. If the labels are on adjacent carbons, ¹³C-¹³C spin-spin coupling can be observed, providing unequivocal proof of their relative positions.
The definitive assignment of all proton and carbon signals is typically achieved using two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C nuclei. nih.gov
Representative NMR Data: While the specific high-resolution NMR data for 13-cis-Retinonitrile is not widely published, representative chemical shifts can be compiled from detailed studies on closely related analogs like 13-cis-retinal (B14616) and 13-cis-retinol (B135769). nih.govresearchgate.net The following table provides expected chemical shift ranges.
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Attached Proton | Expected ¹H Chemical Shift (ppm) |
| C5 | ~130 | H5 | ~6.1-6.3 |
| C6 | ~138 | - | - |
| C7 | ~128 | H7 | ~6.1-6.3 |
| C8 | ~137 | H8 | ~6.1-6.3 |
| C9 | ~139 | - | - |
| C10 | ~130 | H10 | ~6.3-6.6 |
| C11 | ~129 | H11 | ~7.0-7.3 |
| C12 | ~136 | H12 | ~6.2-6.4 |
| C13 | ~155 | - | - |
| C14 | ~125 | H14 | ~5.6-5.8 |
| C15 | ~115 (Nitrile) | - | - |
| C18 (CH₃) | ~29 | H18 | ~1.0-1.1 |
| C19 (CH₃) | ~13 | H19 | ~2.0-2.1 |
| C20 (CH₃) | ~22 | H20 | ~1.7-1.8 |
Note: Data is illustrative and based on published values for analogs like 13-cis-retinal and 13-cis-retinol. nih.govresearchgate.net Actual values for 13-cis-Retinonitrile may vary due to the influence of the nitrile group.
When this compound is incorporated as a chromophore into a biological matrix, such as the protein bacteriorhodopsin, its mobility is severely restricted. nih.govnih.gov This results in broad NMR signals that obscure detailed structural information. Advanced solid-state NMR (ssNMR) techniques are required to overcome these challenges. universiteitleiden.nl
Solid-State Magic Angle Spinning (MAS) NMR: This is the cornerstone technique for obtaining high-resolution NMR spectra of solid samples. nih.gov By spinning the sample at a high frequency (kilohertz range) at the "magic angle" of 54.74° with respect to the external magnetic field, MAS NMR averages out the anisotropic interactions (like chemical shift anisotropy and dipolar coupling) that cause line broadening in static solid samples. This allows for the resolution of individual carbon signals within the protein-bound chromophore. nih.govacs.org
The use of ¹³C labeling is crucial in ssNMR studies of protein-ligand complexes. It allows the signals from the retinonitrile chromophore to be selectively observed above the vast number of natural-abundance ¹³C signals from the protein itself. universiteitleiden.nl By synthesizing different isotopomers of the chromophore (e.g., with labels at C13, C14, or C20), researchers can probe specific sites within the molecule. For instance, solid-state ¹³C NMR studies on bacteriorhodopsin containing [14-¹³C]retinal revealed a large upfield shift for the C14 resonance in the 13-cis isomer. pnas.org This "γ-effect" shift was attributed to a steric interaction between the C14 proton and the lysine (B10760008) residue to which the chromophore is bound, confirming a 13-cis, 15-syn conformation within the protein's binding pocket. pnas.org
Advanced Pulse Sequences: Techniques like Double-Quantum NMR and other multi-dimensional correlation experiments can establish through-bond or through-space connectivities between nuclei in the solid state. These methods are instrumental in determining the complete three-dimensional structure and orientation of the chromophore within its binding site, providing insights into the molecular mechanisms of vision and ion transport.
Vibrational Spectroscopy (IR and Raman) for Molecular Conformation and Interaction Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, conformation (e.g., cis/trans isomerism), and intermolecular interactions, making them powerful tools for studying this compound. indexcopernicus.com IR and Raman spectroscopy are often considered complementary; IR activity requires a change in the molecule's dipole moment during a vibration, whereas Raman activity requires a change in polarizability. ksu.edu.saphotothermal.com
Infrared (IR) Spectroscopy: The IR spectrum provides information on polar functional groups. For 13-cis-Retinonitrile, a key feature would be the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2260-2220 cm⁻¹ region. Other informative regions include the C-H stretching and bending modes.
Raman Spectroscopy: Raman spectroscopy is particularly effective for studying the non-polar polyene backbone of retinoids. The most prominent features in the Raman spectrum of a retinal analog are the intense C=C stretching vibrations (the "ethylenic stretch") between 1500 and 1600 cm⁻¹. nih.gov The exact frequency of this band is sensitive to the conjugation length and the conformation of the polyene chain. The "fingerprint" region (800-1400 cm⁻¹) contains a wealth of structural information, including C-C single bond stretches and C-C-H bending modes. Vibrations in this region are highly characteristic of the specific isomer. acs.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Technique | Structural Information |
| C≡N Stretch | 2260 - 2220 | IR | Presence and environment of the nitrile group |
| C=C Ethylenic Stretch | 1600 - 1500 | Raman (strong) | Polyene chain conjugation and conformation |
| CH₂/CH₃ Bending | 1470 - 1370 | IR, Raman | Methyl and methylene (B1212753) group structure |
| C-C Stretch (Fingerprint) | 1300 - 1100 | Raman | Isomer-specific skeletal conformation |
| C-H Out-of-Plane (HOOP) | 1000 - 850 | Raman | Torsional strain and distortion of the chain acs.org |
| Skeletal Bending/Torsion | < 800 | IR, Raman | Overall molecular shape and low-energy vibrations semanticscholar.org |
Note: Data is based on general values for nitriles and published vibrational analyses of retinal isomers. nih.govacs.orgsemanticscholar.org
Metabolic Transformations and Enzymatic Pathways of 13 Cis Retinonitrile 13c2 in Non Human Biological Systems
In Vitro Biotransformation Studies
In vitro models using subcellular fractions are instrumental in elucidating the specific enzymes and initial biotransformation steps of a compound, providing a controlled environment that mimics physiological conditions.
Studies utilizing human liver microsomes (HLM) have been pivotal in identifying the primary enzymes responsible for the phase I metabolism of 13-cis-retinoic acid. researchgate.net Research has demonstrated that the conversion of 13-cis-retinoic acid to its major metabolite, 4-oxo-13-cis-retinoic acid, is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov Specifically, CYP3A4 has been identified as the principal isoenzyme involved in this oxidative reaction. researchgate.netnih.gov The enzymatic activity in liver microsomes is significantly higher compared to intestinal microsomes, suggesting the liver is the primary site of this metabolic conversion. researchgate.net Further investigations with specific CYP inhibitors, such as ketoconazole (B1673606) for CYP3A4, have confirmed the significant role of this enzyme in the 4-hydroxylation of 13-cis-retinoic acid. researchgate.net While phase II metabolism, such as glucuronidation, has also been investigated, the formation of glucuronide conjugates of 13-cis-retinoic acid itself appears to be a minor pathway compared to its oxidative metabolism. nih.gov
The use of 13C labeling is a critical technique for the unambiguous identification of drug metabolites against a complex biological background. In the context of 13-cis-Retinonitrile-13C2, the stable isotope label allows for the precise tracking of the carbon backbone of the parent compound as it is enzymatically modified.
Following the presumed initial hydrolysis of the nitrile to a carboxylic acid, in vitro studies with hamster liver supernatant have successfully identified key oxidative metabolites. nih.gov High-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for the structural elucidation of these metabolites. nih.gov
The primary metabolite identified is 13-cis-4-oxoretinoic acid. nih.gov Its precursor, 13-cis-4-hydroxyretinoic acid, has also been tentatively identified. nih.gov The 13C label would be retained in these metabolites, and their mass spectra would exhibit a characteristic mass shift corresponding to the number of 13C atoms, confirming their origin from the administered compound. This methodology allows for the differentiation of drug-derived metabolites from endogenous compounds.
| Metabolite | Method of Identification | Precursor |
| 13-cis-4-oxoretinoic acid | Mass Spectrometry, NMR, HPLC co-migration | 13-cis-4-hydroxyretinoic acid |
| 13-cis-4-hydroxyretinoic acid | Tentatively identified | 13-cis-retinoic acid |
In Vivo Metabolic Fate Investigations in Animal Models (e.g., Rodents)
In vivo studies in animal models such as rodents are essential for understanding the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties in a whole biological system.
While specific pharmacokinetic data for this compound is not available, studies on 13-cis-retinoic acid in children with neuroblastoma provide insights into its absorption characteristics. nih.gov The absorption of 13-cis-retinoic acid can be variable and is influenced by administration with food. nih.gov A modified one-compartment, zero-order absorption model with a lag time has been used to describe its pharmacokinetics. nih.gov The apparent volume of distribution has been estimated to be around 85 liters, indicating distribution into tissues. nih.gov The compound is highly protein-bound in plasma, exceeding 99.9%. mdpi.com
In vivo studies in hamsters administered radiolabeled 13-cis-retinoic acid have shown the formation of several polar metabolites that are excreted from the body. nih.gov The identification of 13-cis-4-oxoretinoic acid as a major metabolite in these in vivo systems confirms the significance of the oxidative pathway observed in vitro. nih.gov These metabolites are considered part of the elimination pathway of the retinoid from the body. nih.gov
In mice, the metabolic fate of 13-cis-retinoic acid has also been investigated in skin microsomal preparations, indicating that metabolism can also occur in extrahepatic tissues. nih.gov
The major metabolites identified in vivo are consistent with those found in in vitro systems, highlighting the predictive value of microsomal studies. The primary metabolic pathway involves oxidation at the C4 position of the cyclohexenyl group. nih.gov
| Animal Model | Major Identified Metabolite | Significance |
| Hamster | 13-cis-4-oxoretinoic acid | Confirms in vitro findings of oxidative metabolism as a key elimination pathway. nih.gov |
| Mouse | Not specified in abstract | Demonstrates metabolic activity in extrahepatic tissues like skin. nih.gov |
Elucidation of Enzyme Kinetics and Mechanistic Enzymology Using 13C Tracer Methodologies
The use of 13C labeled tracers is a cornerstone of metabolic flux analysis, allowing for the quantitative study of reaction rates and pathway dynamics. nih.gov While specific enzyme kinetic studies for this compound are not detailed in the available literature, the principles of using stable isotopes to probe enzyme mechanisms are well-established.
Enzyme kinetic studies using human liver microsomes have been performed for the formation of 4-oxo-13-cis-retinoic acid from 13-cis-retinoic acid. researchgate.net These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which characterize the affinity of the enzyme for the substrate and its catalytic efficiency. By incubating microsomes with varying concentrations of 13-cis-retinoic acid and measuring the rate of formation of the 4-oxo metabolite, the kinetics of the catalyzing enzymes, primarily CYP3A4, can be determined. researchgate.net
The use of a 13C labeled substrate like this compound would facilitate these studies by allowing for highly sensitive and specific detection of the labeled product using mass spectrometry-based methods. This approach enables precise quantification of the metabolite, even at low concentrations, and can help to elucidate the intricate details of the enzymatic reaction mechanism.
Mechanistic Investigations of Retinoid Biology and Signaling Pathways Utilizing 13 Cis Retinonitrile 13c2
Probing Retinoid Receptor Interactions and Ligand Binding Dynamics (Non-human models)
A central aspect of retinoid signaling is the interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Studies have consistently shown that the biological potency of retinoids correlates with their binding affinity to these receptors. While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid are potent activators, 13-cis-retinoic acid, a closely related analogue, exhibits a significantly lower binding affinity for both RARs and RXRs. nih.govnih.gov
In vitro binding assays using transiently transfected COS-1 cells demonstrated that RARs bind strongly to both atRA and 9-cis-retinoic acid, with dissociation constants (Kd) in the nanomolar range. nih.gov In contrast, RXRs show selectivity for 9-cis-retinoic acid. nih.gov Notably, 13-cis-retinoic acid does not effectively compete for binding to either receptor class, suggesting it is not a direct high-affinity ligand. nih.gov This low affinity has led to the hypothesis that the biological effects of 13-cis-retinoids may occur indirectly, potentially through isomerization to more active forms or via alternative, non-receptor-mediated pathways. nih.govnih.gov
The use of 13-cis-Retinonitrile-13C2 is critical in these studies. Its labeled carbon backbone allows researchers to perform competitive binding assays and definitively track the molecule, confirming its low affinity and investigating whether it or its metabolites are responsible for any observed downstream effects.
Table 1: Comparative Binding Affinities of Retinoic Acid Isomers to Nuclear Receptors
| Receptor Family | Ligand | Dissociation Constant (Kd) | Binding Affinity |
|---|---|---|---|
| RAR (α, β, γ) | all-trans-Retinoic Acid | 0.2 - 0.7 nM | High |
| RAR (α, β, γ) | 9-cis-Retinoic Acid | 0.2 - 0.7 nM | High |
| RXR (α, β, γ) | 9-cis-Retinoic Acid | 14.1 - 18.3 nM | Moderate |
| RXR (α, β, γ) | all-trans-Retinoic Acid | No significant binding | Low / None |
| RAR & RXR | 13-cis-Retinoic Acid | Not effectively competed | Low / None |
Data derived from studies on COS-1 cells. nih.gov
Studies on Retinoid-Dependent Gene Expression and Transcriptional Regulation (In vitro and non-human in vivo)
The gene regulatory functions of retinoids are primarily driven by the potent all-trans and 9-cis isomers. nih.gov Given its low affinity for nuclear receptors, 13-cis-retinoic acid is considered a weak modulator of gene transcription. nih.gov However, studies in various cell models reveal that it can influence gene expression, often with different kinetics and potency compared to atRA.
In human neuroblastoma cell lines, for example, atRA induces a strong, dose-dependent expression of the Retinoic Acid Receptor-beta (RAR-β) gene, a well-known retinoid target. nih.gov While 13-cis-retinoic acid also induces RAR-β, the effect is weaker and delayed. nih.gov Similarly, in human squamous cell carcinoma (HNSCC) lines, a correlation was found between the growth-inhibitory effects of 13-cis-retinoic acid and an increase in RAR-β mRNA expression. nih.gov In glioblastoma xenograft models, 13-cis-retinoic acid was found to regulate pathways associated with inflammation. nih.gov
This compound is invaluable for dissecting these transcriptional effects. By tracing the labeled compound, researchers can determine if the parent molecule or a metabolite is responsible for the observed changes in mRNA levels. This helps to clarify whether the weak activity is due to the intrinsic properties of the 13-cis isomer or its limited conversion to a more active form within the cell.
Table 2: Effect of 13-cis-Retinoic Acid on Gene Expression in In Vitro Models
| Cell Line / Model | Target Gene / Pathway | Observed Effect |
|---|---|---|
| Human Neuroblastoma (SH-SY-5Y) | RAR-β | Weaker and delayed induction compared to atRA nih.gov |
| Human Neuroblastoma (SH-SY-5Y) | CRABP II | Lesser induction compared to atRA nih.gov |
| Human Squamous Cell Carcinoma (HNSCC) | RAR-β | Increased expression, correlating with growth inhibition nih.gov |
| Glioblastoma (U251 Xenograft) | Inflammatory Pathways | Downregulation of pathways upregulated by other agents nih.gov |
Role in Cellular Differentiation and Proliferation Models (In vitro and non-human in vivo)
Despite its weak direct interaction with retinoid receptors, 13-cis-retinoic acid demonstrates significant effects on cell differentiation and proliferation in numerous in vitro and non-human in vivo models. It is recognized as an agent that can induce cellular differentiation and inhibit the growth of various cancer cell lines. nih.govnih.gov
In a study on human follicular carcinoma cells, 13-cis-retinoic acid led to a dose-dependent reduction in cell number and DNA synthesis. nih.gov Concurrently, it promoted a more differentiated state, evidenced by a four-fold increase in iodine uptake and enhanced binding of epidermal growth factor and thyroid-stimulating hormone. nih.gov Anti-proliferative effects have also been documented in neuroblastoma and HaCaT keratinocyte cell lines. nih.govnih.gov The growth inhibition induced in HNSCC cell lines was found to be fully reversible upon removal of the compound. nih.gov
The use of this compound in such models enables metabolic flux analysis. This technique allows scientists to trace the path of the carbon-13 atoms from the parent compound through various metabolic pathways. This provides quantitative data on how the retinoid is taken up, metabolized, and utilized by cells as they undergo changes in proliferation and differentiation, linking the compound's metabolic fate to its ultimate biological effect.
Table 3: Summary of 13-cis-Retinoic Acid Effects on Cellular Proliferation and Differentiation
| Cell Model | Effect on Proliferation | Effect on Differentiation |
|---|---|---|
| Human Follicular Carcinoma (UCLA RO 82 W-1) | Significant, dose-dependent reduction nih.gov | Increased iodine uptake and growth factor receptor binding nih.gov |
| Human Neuroblastoma | Growth inhibition nih.gov | Induces differentiation nih.gov |
| Human Squamous Cell Carcinoma (HNSCC) | Reversible growth inhibition nih.gov | Not specified |
| HaCaT Keratinocytes | Antiproliferative effect nih.gov | Not specified |
Insights into Retinoid Isomerization Mechanisms and Enzymes
A predominant theory explaining the biological activity of 13-cis-retinoic acid is that it functions as a prodrug, undergoing intracellular isomerization to the more biologically potent all-trans-retinoic acid. nih.govnih.govwho.int This conversion would allow it to activate RAR-mediated signaling pathways indirectly.
Evidence for this mechanism comes from studies in specific cell types. For instance, cultured human SZ95 sebocytes were shown to efficiently isomerize 13-cis-retinoic acid, resulting in intracellular levels of atRA that were 2- to 15-fold higher than the parent compound. nih.gov This isomerization was found to be a sebocyte-specific event, as it did not occur to a significant extent in HaCaT keratinocytes. nih.gov This suggests that the enzymatic machinery required for this conversion is cell-type specific.
The discovery of enzymes with specificity for cis-retinoids further supports this view. In zebrafish brain, a novel enzyme named 13-cis isomerohydrolase (13cIMH) was identified. nih.gov This enzyme exclusively generates 13-cis-retinol (B135769) from all-trans-retinyl esters, demonstrating that specific pathways exist for the formation of 13-cis-retinoid precursors. nih.gov
The application of this compound is definitive in proving this prodrug hypothesis. By administering the 13C-labeled compound and subsequently detecting 13C-labeled atRA using mass spectrometry, researchers can unequivocally demonstrate that the atRA originated from the administered 13-cis isomer. This powerful technique provides direct evidence of the metabolic conversion and helps to identify the specific enzymes and tissues involved in the isomerization process.
Applications of 13 Cis Retinonitrile 13c2 in Fundamental Biochemical and Analytical Research
Use as a Quantitative Tracer for Endogenous Retinoid Pools and Fluxes
While direct studies using 13-cis-Retinonitrile-13C2 as a quantitative tracer are not available, its structure suggests it would be a valuable tool for investigating the dynamics of retinoid metabolism. Once introduced into a biological system, this compound would likely be metabolized alongside its non-labeled counterparts. By tracking the appearance of the ¹³C label in various downstream metabolites, researchers could elucidate the pathways and kinetics of retinoid conversion.
Illustrative Data Table: Hypothetical Tracer Study
| Time Point | Labeled Compound Detected | Concentration (pmol/g tissue) | Percent of Total Labeled Pool |
| 1 hour | This compound | 950 | 95.0% |
| 13-cis-Retinal-13C2 | 45 | 4.5% | |
| 13-cis-Retinoic Acid-13C2 | 5 | 0.5% | |
| 6 hours | This compound | 400 | 40.0% |
| 13-cis-Retinal-13C2 | 350 | 35.0% | |
| 13-cis-Retinoic Acid-13C2 | 200 | 20.0% | |
| Other Metabolites-13C2 | 50 | 5.0% | |
| 24 hours | This compound | 50 | 5.0% |
| 13-cis-Retinal-13C2 | 150 | 15.0% | |
| 13-cis-Retinoic Acid-13C2 | 500 | 50.0% | |
| Other Metabolites-13C2 | 300 | 30.0% |
This hypothetical data illustrates how tracking the ¹³C label would allow for the quantification of metabolic flux through different retinoid pathways.
Development of Internal Standards for Retinoid Quantification in Complex Biological Matrices
The most probable application of this compound is as an internal standard for the accurate quantification of endogenous retinoids in complex biological matrices such as plasma, tissues, and cells. Isotopically labeled internal standards are considered the gold standard in mass spectrometry-based quantification methods.
In this application, a known amount of this compound would be added to a biological sample at the beginning of the extraction process. Because the labeled standard is chemically identical to the analyte of interest (endogenous 13-cis-retinonitrile), it will behave identically during sample preparation, extraction, and chromatographic separation. However, due to its different mass, it can be distinguished from the endogenous compound by the mass spectrometer. This allows for the correction of any sample loss during preparation, leading to highly accurate and precise quantification.
Illustrative Data Table: Use as an Internal Standard
| Analyte | Endogenous Peak Area | Labeled Standard Peak Area | Known Standard Conc. (ng/mL) | Calculated Endogenous Conc. (ng/mL) |
| 13-cis-Retinonitrile (B583475) | 12,500 | 25,000 | 10 | 5.0 |
| Sample 2 | 30,000 | 24,000 | 10 | 12.5 |
| Sample 3 | 8,000 | 26,000 | 10 | 3.1 |
This table demonstrates how the ratio of the endogenous analyte to the labeled internal standard is used to calculate the precise concentration of the endogenous compound.
Investigation of Enzyme Substrate Specificity and Catalytic Mechanisms
This compound could also serve as a valuable tool for investigating the enzymes involved in retinoid metabolism. By incubating the labeled compound with purified enzymes or cell lysates, researchers could identify which enzymes are capable of metabolizing 13-cis-retinonitrile and determine the kinetics of these reactions. The ¹³C label would facilitate the identification and quantification of the resulting metabolites, providing insights into the substrate specificity and catalytic mechanisms of these enzymes.
For example, studies could be designed to determine if enzymes known to act on other retinoids, such as retinol (B82714) dehydrogenases or cytochrome P450 enzymes, can also process 13-cis-retinonitrile.
Contribution to Understanding Retinoid Homeostasis at a Molecular Level
By enabling precise quantification of retinoid pools and fluxes, this compound would contribute significantly to our understanding of retinoid homeostasis at a molecular level. Maintaining the appropriate balance of various retinoid isomers is crucial for normal physiological function, and disruptions in this balance are associated with various diseases.
The use of labeled tracers like this compound would allow researchers to investigate how retinoid homeostasis is maintained under normal conditions and how it is altered in response to physiological or pathological stimuli. This could include studies on the effects of diet, disease state, or drug treatment on the synthesis, catabolism, and transport of retinoids.
Future Research Directions and Emerging Methodologies
Integration of 13-cis-Retinonitrile-13C2 with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)
The integration of stable isotope labeling with omics technologies offers a powerful approach to trace the metabolic fate of molecules and understand their influence on broader biological networks. nih.gov this compound is ideally suited for these applications, serving as a tracer to delineate the pathways of retinoid metabolism with high precision.
In Metabolomics , introducing this compound into cellular or animal models allows for the tracking of the ¹³C label as the parent compound is metabolized. Using mass spectrometry-based platforms, researchers can identify and quantify downstream metabolites that retain the ¹³C₂ signature. masonaco.org This technique, known as stable isotope tracing, can definitively map the conversion of the nitrile group and subsequent modifications to the retinoid backbone, providing clear evidence of metabolic pathways that might be ambiguous using non-labeled compounds. biosyn.com This approach helps overcome significant limitations in metabolomics, such as accurate metabolite identification and flux analysis. nih.gov
Similarly, in Lipidomics , this compound can be used to investigate how retinoids are incorporated into and influence lipid networks. For instance, after its conversion to corresponding acids or alcohols, the labeled retinoid can be esterified into various lipid species, such as retinyl esters or incorporated into complex lipids. researchgate.net Tracking the ¹³C₂ label within the lipidome can reveal the dynamics of retinoid storage and mobilization from lipid droplets, particularly in tissues like the liver and sebaceous glands. researchgate.netnih.gov This methodology can elucidate how retinoid metabolism interfaces with pathways like glycerophospholipid metabolism and steroid hormone biosynthesis. nih.gov
The use of stable isotope-labeled tracers like this compound is fundamental for metabolic flux analysis, which measures the rates of metabolic reactions. By monitoring the rate of appearance of labeled downstream products, researchers can gain quantitative insights into the dynamics of retinoid processing under various physiological and pathological conditions. nih.gov
Table 1: Potential Applications of this compound in Omics
| Omics Field | Application | Potential Insights |
|---|---|---|
| Metabolomics | Stable Isotope Tracing | - Delineation of novel metabolic pathways for retinonitriles. - Quantification of metabolite pool sizes and turnover rates. - Identification of enzymatic steps in the conversion to retinoic acid and its derivatives. |
| Lipidomics | Fatty Acid and Lipid Labeling | - Tracking the incorporation of retinoids into retinyl esters for storage. - Investigating the dynamics of retinoid-lipid interactions in cell membranes. - Elucidating the role of retinoids in modulating lipid profiles and signaling. |
| Fluxomics | Metabolic Flux Analysis | - Measuring the rate of retinoid isomerization, oxidation, and conjugation. - Understanding how disease states or therapeutic interventions alter retinoid metabolic flux. |
Development of Novel In Vitro and Ex Vivo Research Models for Retinoid Studies
Advancements in cell culture and tissue explant techniques provide sophisticated platforms to study the biological effects of retinoids in highly controlled environments.
In Vitro Models: Traditional 2D cell cultures, such as human keratinocytes and sebocytes, have been instrumental in demonstrating the effects of retinoids like 13-cis-retinoic acid on cell proliferation, lipid synthesis, and differentiation. nih.govnih.gov Future studies can use these models to directly compare the activity of this compound with its more studied acid counterpart. More advanced models, such as 3D organoids and spheroids, offer a more physiologically relevant context, mimicking the complex cell-cell and cell-matrix interactions of tissues. For instance, retinal organoids can be used to study the role of retinoids in photoreceptor development and maintenance, while skin organoids could model the effects on sebaceous gland function. The use of this compound in these systems would allow for precise tracking of its uptake, distribution, and metabolism within a complex, multi-layered cellular architecture.
Ex Vivo Models: Ex vivo explant cultures, which involve maintaining intact tissue fragments in culture, preserve the natural cytoarchitecture of the tissue and are an excellent bridge between in vitro and in vivo research. researchgate.net Retinal explant cultures from mice or donor human eyes are well-established models for studying retinal neurovascular diseases and are highly valuable for testing the effects of retinoid-based compounds. arvojournals.orgnih.govnih.gov Using this compound in retinal explants would enable researchers to study its metabolism and mechanism of action within the complex cellular environment of the retina, including photoreceptors, retinal pigment epithelium (RPE), and glial cells. nih.govnih.gov Similarly, skin explant cultures can be used to investigate the compound's effects on the various cell types of the skin in a setting that maintains crucial tissue-level interactions.
Table 2: Advanced Research Models for this compound Studies
| Model Type | Specific Example | Research Question |
|---|---|---|
| In Vitro | Human Sebocyte Culture nih.gov | How does this compound affect lipid synthesis and cell proliferation? |
| 3D Skin Organoids | What is the distribution and metabolic fate of the compound in a multi-layered skin model? | |
| Ex Vivo | Mouse Retinal Explant Culture nih.gov | Can the compound be metabolized by retinal cells and influence neuronal or vascular health? |
Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions
Computational modeling provides powerful tools to predict and analyze the molecular interactions of retinoids with their biological targets, complementing experimental research. frontiersin.org
Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound to the ligand-binding pockets of key proteins, such as nuclear retinoid receptors (RAR and RXR) and cellular retinoid-binding proteins (CRBPs). While the nitrile moiety makes it structurally distinct from retinoic acid, docking studies can reveal whether it can fit within these pockets and identify key amino acid residues involved in potential interactions. Such studies can help generate hypotheses about its mechanism of action—for example, whether it acts directly or requires conversion to an active form like all-trans-retinoic acid. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide deeper insights into the dynamic behavior of this compound when interacting with a protein or embedded within a lipid membrane. mdpi.com These simulations, which model the movements of atoms over time, can assess the stability of the ligand-protein complex, reveal conformational changes in the protein upon binding, and calculate binding free energies. frontiersin.orgmdpi.com For a compound like this compound, MD simulations could be used to:
Analyze the stability of its binding to RAR/RXR compared to 13-cis-retinoic acid.
Simulate its passage through a cell membrane to understand its bioavailability.
Investigate how its conformation and flexibility are influenced by different solvent environments or protein interactions.
The use of quantum mechanics (QM) calculations can further refine these models by providing accurate descriptions of the electronic structure and chemical reactivity of the retinonitrile molecule, aiding in the interpretation of experimental data.
Exploration of New Isotopic Labeling Strategies for Retinoid Derivatives
The synthesis of isotopically labeled molecules is crucial for their use as tracers in metabolic and mechanistic studies. nih.gov While this compound features a ¹³C₂ label, future research could explore alternative and more complex labeling strategies to answer different biological questions.
Site-Specific Labeling: Synthesizing retinoid derivatives with ¹³C, ¹⁵N, or ²H (deuterium) at various specific positions allows for more detailed mechanistic studies. For example, labeling the carbon atoms adjacent to the nitrile group could provide specific insights into the enzymatic mechanism of its hydrolysis. The synthesis often involves using commercially available labeled starting materials, such as ¹³C-labeled acetone (B3395972) or phosphonates, which are incorporated into the final retinoid structure through multi-step chemical synthesis. nih.gov
Uniform and Multi-Isotope Labeling: For certain applications, uniformly ¹³C-labeled ([U-¹³C]) retinoids can be synthesized, where all carbon atoms are ¹³C. This provides a distinct mass shift that is easily detectable by mass spectrometry and is useful in tracer studies where significant fragmentation of the molecule is expected. A versatile approach for ¹³C₂-labeling involves generating labeled acetylene (B1199291) from calcium carbide (Ca¹³C₂), which can then be used as a universal building block for a wide range of organic molecules. rsc.org
Furthermore, combining different isotopes, such as ¹³C and ¹⁵N, within the same molecule can create unique mass signatures for advanced multiplexed tracing experiments, allowing researchers to follow the fate of different parts of the molecule simultaneously. The development of more efficient and cost-effective synthetic routes for these labeled compounds remains a key area of research, as it will broaden their accessibility for biomedical studies. nih.govnih.gov
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 13-cis-Retinoic Acid | 13cRA |
| all-trans-Retinoic Acid | at-RA |
| Retinoic Acid Receptor | RAR |
| Retinoid X Receptor | RXR |
Q & A
Q. What steps ensure reproducibility of this compound studies across laboratories?
Q. How should researchers handle contradictory bioactivity results between 13C-labeled and unlabeled compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
